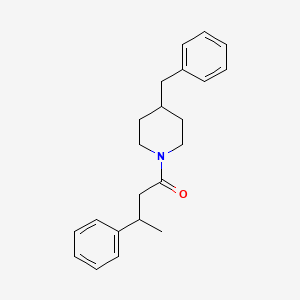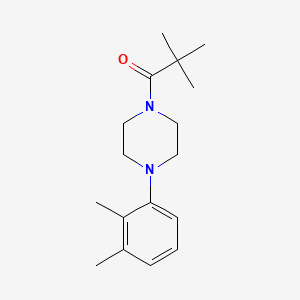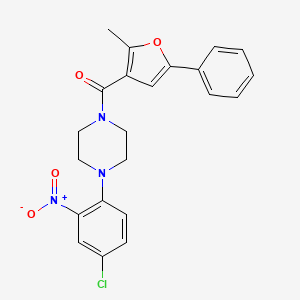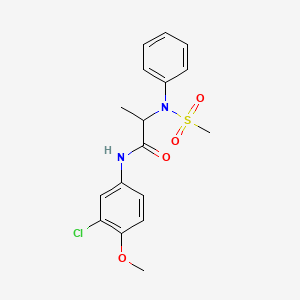
4-benzyl-1-(3-phenylbutanoyl)piperidine
Overview
Description
4-benzyl-1-(3-phenylbutanoyl)piperidine, also known as BPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively in the field of medicinal chemistry because of its potential therapeutic applications. BPBP has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 4-benzyl-1-(3-phenylbutanoyl)piperidine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. This compound has also been shown to modulate serotonin and norepinephrine levels, which may contribute to its antidepressant effects. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been found to reduce hyperactivity and improve cognitive function. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues. This compound has also been found to have a low toxicity profile, making it a potential candidate for further preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-benzyl-1-(3-phenylbutanoyl)piperidine in lab experiments is its high purity and stability. This compound has been synthesized to produce high yields and purity, which makes it a reliable compound for use in experiments. Additionally, this compound has been found to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
For the study of 4-benzyl-1-(3-phenylbutanoyl)piperidine include further investigation of its therapeutic applications, understanding its mechanism of action, and developing new synthesis methods and modifications of its structure.
Scientific Research Applications
4-benzyl-1-(3-phenylbutanoyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic and antidepressant effects in animal models. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been investigated for its potential use as a radioligand in imaging studies.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-18(21-10-6-3-7-11-21)16-22(24)23-14-12-20(13-15-23)17-19-8-4-2-5-9-19/h2-11,18,20H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEDWMYWUPHWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(benzyloxy)phenyl]-3-phenylbutanamide](/img/structure/B3980090.png)

![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3980108.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3980124.png)
![1-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3980131.png)

![1-[4-(2-cyclopenten-1-yl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3980139.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3980147.png)
![N-cyclopropyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980163.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3980166.png)
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3980167.png)
![2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3980176.png)